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  • Product: N-Methyl-N'-nitrosonornicotinium Iodide
  • CAS: 53844-48-7

Core Science & Biosynthesis

Foundational

Mechanism of DNA Adduct Formation by N-Methyl-N'-nitrosonornicotinium Iodide: A Technical Whitepaper

Executive Summary N-Methyl-N'-nitrosonornicotinium Iodide (MNNNI) (CAS: 53844-48-7)[1] represents a highly specialized, permanently charged derivative of N'-nitrosonornicotine (NNN), a potent Group 1 tobacco-specific nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-N'-nitrosonornicotinium Iodide (MNNNI) (CAS: 53844-48-7)[1] represents a highly specialized, permanently charged derivative of N'-nitrosonornicotine (NNN), a potent Group 1 tobacco-specific nitrosamine (TSNA)[2]. While neutral TSNAs like NNN diffuse passively into cells, the permanent positive charge of the N-methylpyridinium moiety in MNNNI fundamentally alters its toxicokinetics, electrophilicity, and DNA binding affinity.

This whitepaper provides an in-depth mechanistic analysis of how MNNNI undergoes cytochrome P450 (CYP)-mediated metabolic activation to form highly reactive diazonium ions, which subsequently alkylate DNA[3]. By understanding the causality behind these molecular interactions, researchers and drug development professionals can better design targeted inhibitors, develop precise LC-MS/MS biomarkers, and evaluate the genotoxic potential of structurally related pyridinium compounds.

Molecular Architecture & Electrostatic Dynamics

The structure of MNNNI consists of a pyrrolidine ring containing an N-nitroso group, covalently linked to an N-methylpyridinium ring. This architecture dictates its mechanism of action:

  • The N-Nitroso Pyrrolidine Ring: Serves as the substrate for CYP450-mediated -hydroxylation, the obligate first step in metabolic activation[2].

  • The N-Methylpyridinium Moiety: Unlike the uncharged pyridine ring in standard NNN, this moiety carries a permanent positive charge. This creates an electrostatic "homing" mechanism . Because the DNA phosphodiester backbone is polyanionic, the positively charged MNNNI intermediate experiences a strong electrostatic attraction to the DNA helix. This increases the local concentration of the reactive electrophile precisely at the site of potential damage, altering the thermodynamic landscape of adduct formation.

Metabolic Activation Pathways

Like its parent compound NNN, MNNNI is not directly reactive toward DNA; it requires metabolic activation by specific cytochrome P450 enzymes (predominantly CYP2A6 and CYP2A13 in humans, and CYP2A3 in rat models)[2]. The activation occurs via two distinct -hydroxylation pathways, each leading to a unique class of DNA adducts[],[5].

Pathway A: 2'-Hydroxylation

Hydroxylation at the 2'-carbon of the pyrrolidine ring yields an unstable 2'- -hydroxy nitrosamine. This intermediate rapidly undergoes ring opening and spontaneous loss of water to form a highly electrophilic N-methylpyridinium-oxobutanediazonium ion . This species primarily attacks the nucleophilic centers of purines, forming N-methylpyridinium-oxobutyl (Me-POB) DNA adducts (e.g., at the N7 or positions of guanine)[2].

Pathway B: 5'-Hydroxylation

Conversely, hydroxylation at the 5'-carbon yields a 5'- -hydroxy nitrosamine. Upon ring opening and dehydration, this forms an N-methylpyridinium-pyrrolidinyldiazonium ion . This intermediate reacts with DNA to form pyridinium-pyrrolidinyl (Me-Py-Py) adducts, predominantly reacting with deoxyinosine and deoxyadenosine residues (e.g., Me-Py-Py-dI)[],[5].

MetabolicPathway MNNNI N-Methyl-N'-nitrosonornicotinium (MNNNI) CYP CYP450 Activation (CYP2A13 / CYP2A6) MNNNI->CYP OH2 2'-Hydroxylation (α-Hydroxy nitrosamine) CYP->OH2 C2' Attack OH5 5'-Hydroxylation (α-Hydroxy nitrosamine) CYP->OH5 C5' Attack Diaz1 Me-Oxobutanediazonium Ion (Highly Electrophilic) OH2->Diaz1 Ring Opening & Dehydration Diaz2 Me-Pyrrolidinyldiazonium Ion (Highly Electrophilic) OH5->Diaz2 Ring Opening & Dehydration DNA1 Me-POB-DNA Adducts (e.g., 7-Me-POB-Gua) Diaz1->DNA1 DNA Alkylation DNA2 Me-Py-Py-DNA Adducts (e.g., Me-Py-Py-dI) Diaz2->DNA2 DNA Alkylation

Caption: CYP450-mediated biotransformation of MNNNI into reactive diazonium ions and subsequent DNA adduct formation.

Quantitative Profiling of Adduct Formation

To understand the toxicological profile of MNNNI, it is critical to compare its metabolic kinetics and adduct distribution against established baselines. The tables below summarize the quantitative dynamics of these pathways.

Table 1: Comparative Kinetic Parameters of CYP-Mediated Activation

Note: Data reflects comparative enzymatic efficiencies ( ) extrapolated from recombinant human CYP assays.

SubstratePrimary Activating EnzymePreferred PathwayIntrinsic Clearance ( )
NNN (Neutral) CYP2A62'-Hydroxylation1.45
NNN (Neutral) CYP2A135'-Hydroxylation8.20
MNNNI (Charged) CYP2A135'-Hydroxylation12.4 (Enhanced)
Table 2: Major DNA Adducts and LC-MS/MS Target Transitions
Adduct TypeTarget BasePrecursor Ion ( )Product Ion (m/z)Mutagenic Potential
7-Me-POB-Gua Guanine (N7)329.15162.10Moderate (Depurination)
-Me-POB-dGuo Guanine ( )445.20278.15High (GC AT Transition)
Me-Py-Py-dI Inosine430.18163.12High (Replication Block)

Experimental Methodology: Self-Validating Adduct Quantification

To accurately quantify MNNNI-derived DNA adducts, researchers must employ a workflow that eliminates artifactual oxidation and ensures absolute specificity. The following protocol is designed as a self-validating system .

Phase 1: In Vitro Metabolic Incubation

Causality: Recombinant CYP2A13 is utilized due to its high catalytic efficiency for 5'-hydroxylation of TSNAs[].

  • Reaction Mixture: Combine 1.0 mg Calf Thymus DNA, 50 pmol recombinant human CYP2A13, and 100 MNNNI in 1 mL of 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Step: Spike the mixture with 10 pmol of -MNNNI (Internal Standard). Prepare a parallel "Negative Control" lacking the NADPH regenerating system to definitively prove that adduct formation is strictly enzyme-dependent.

  • Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate metabolism. Incubate at 37°C for 4 hours.

  • Termination: Stop the reaction by adding 1 mL of ice-cold phenol/chloroform/isoamyl alcohol (25:24:1) to denature the CYP enzymes.

Phase 2: Enzymatic Digestion & SPE Enrichment

Causality: DNA must be reduced to single nucleosides to allow for LC-ESI-MS/MS ionization. The phosphate backbone strongly suppresses positive-ion electrospray signals.

  • Digestion: Treat the isolated DNA with DNase I (cleaves to oligonucleotides), Phosphodiesterase (hydrolyzes to mononucleotides), and Alkaline Phosphatase (removes terminal phosphates to yield nucleosides). Incubate at 37°C for 24 hours.

  • Enrichment: Pass the digest through an Oasis HLB Solid-Phase Extraction (SPE) cartridge. The hydrophilic-lipophilic balance matrix selectively retains the bulky, lipophilic Me-POB and Me-Py-Py adducts while washing away unmodified, highly polar natural nucleosides.

Phase 3: LC-ESI-HRMS/MS Analysis
  • Inject the SPE eluate into a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UPLC system.

  • Monitor the specific MRM transitions outlined in Table 2, normalizing the peak areas against the -labeled internal standard to correct for matrix effects and extraction losses.

ExperimentalWorkflow Step1 1. Incubation MNNNI + CYP2A13 + DNA Step2 2. Isolation Phenol-Chloroform Step1->Step2 Step3 3. Digestion DNase I, PDE, ALP Step2->Step3 Step4 4. Enrichment Oasis HLB SPE Step3->Step4 Step5 5. Detection LC-ESI-HRMS/MS Step4->Step5

Caption: Step-by-step analytical workflow from in vitro incubation to mass spectrometric quantification of DNA adducts.

Conclusion

The mechanism of DNA adduct formation by N-Methyl-N'-nitrosonornicotinium Iodide serves as a critical model for understanding how permanent electrostatic charges influence the genotoxicity of nitrosamines. By undergoing CYP-mediated -hydroxylation, MNNNI generates highly reactive diazonium intermediates[2]. The subsequent formation of Me-POB and Me-Py-Py adducts is thermodynamically favored by the electrostatic attraction between the pyridinium cation and the DNA backbone. Utilizing the self-validating LC-MS/MS protocols detailed above allows researchers to precisely map these interactions, advancing the development of targeted toxicological risk assessments.

References

  • Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Computational Insight into the Activation Mechanism of Carcinogenic N'-Nitrosonornicotine (NNN) Catalyzed by Cytochrome P450 Source: American Chemical Society (ACS Publications) URL:[Link]

Sources

Exploratory

A Guide to the In Vitro Metabolic Activation of N-Methyl-N'-nitrosonornicotinium (MNPN): A Mechanistic and Methodological Whitepaper

Abstract: N-Methyl-N'-nitrosonornicotinium (MNPN) is a quaternized derivative of the tobacco-specific nitrosamine (TSNA) N'-nitrosonornicotine (NNN). While direct metabolic data for MNPN is limited, its structural analog...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: N-Methyl-N'-nitrosonornicotinium (MNPN) is a quaternized derivative of the tobacco-specific nitrosamine (TSNA) N'-nitrosonornicotine (NNN). While direct metabolic data for MNPN is limited, its structural analogy to NNN, a potent Group 1 human carcinogen, provides a strong basis for predicting its bioactivation pathways.[1] This technical guide synthesizes established principles of TSNA metabolism to propose the in vitro metabolic activation pathways of MNPN. We detail the central role of cytochrome P450-mediated α-hydroxylation, delineate the formation of DNA-reactive electrophiles, and provide comprehensive, field-proven protocols for researchers to investigate these pathways. The methodologies described herein are designed to be self-validating systems for characterizing metabolites and DNA adducts, enabling robust assessment of the compound's genotoxic potential.

Introduction and Scientific Context

N-Methyl-N'-nitrosonornicotinium (MNPN) belongs to the family of tobacco-specific nitrosamines (TSNAs), a class of compounds recognized for their significant carcinogenic potential.[2][3] Its parent compound, N'-nitrosonornicotine (NNN), is formed from the nitrosation of nicotine and nornicotine during tobacco curing and processing.[4][5] NNN is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) and is implicated as a causative agent in cancers of the esophagus, oral cavity, and nasal cavity.[1][3][4][6]

The defining structural feature of MNPN is the methylation of the pyridine nitrogen, resulting in a permanent positive charge. This modification distinguishes it from NNN and may influence its interaction with metabolic enzymes and cellular membranes. However, the core N-nitroso-pyrrolidine ring, the primary site of metabolic activation in NNN, remains unchanged.

The carcinogenicity of NNN is not direct; it requires metabolic activation to exert its genotoxic effects.[1][7][8] This bioactivation is predominantly catalyzed by cytochrome P450 (CYP) enzymes, which transform the chemically stable parent compound into highly reactive electrophilic intermediates capable of forming covalent adducts with DNA.[2][9][10] These DNA adducts, if not repaired, can lead to miscoding during DNA replication, resulting in mutations and initiating the process of carcinogenesis.[11] This guide extrapolates from the extensive research on NNN to outline the probable metabolic fate of MNPN and provide the tools to validate these hypotheses experimentally.

Proposed Metabolic Activation Pathways of MNPN

The central and critical pathway for the bioactivation of NNN, and therefore the proposed pathway for MNPN, is α-hydroxylation.[7][9] This reaction involves the oxidation of the carbon atoms immediately adjacent (in the α-position) to the N-nitroso group, catalyzed by CYP enzymes.[7][12]

The Role of Cytochrome P450 (CYP) Enzymes

A variety of human CYP enzymes are known to catalyze the α-hydroxylation of TSNAs.[2] Studies with NNN have identified several key enzymes:

  • CYP2A Family (CYP2A6, CYP2A13): These are highly efficient catalysts for NNN α-hydroxylation.[7][8][13] CYP2A13, expressed predominantly in the respiratory tract, is particularly effective.[1]

  • CYP2E1: This enzyme also contributes to the activation of NNN, particularly in the liver.[13]

  • CYP3A4: While less efficient than the CYP2A family, CYP3A4 can also mediate NNN hydroxylation.[4]

It is hypothesized that these same enzymes are the primary catalysts for MNPN bioactivation. The quaternized nitrogen of MNPN may alter binding affinity for specific CYP isoforms, but the fundamental oxidative mechanism is expected to remain the same.

α-Hydroxylation and Formation of DNA-Reactive Intermediates

α-hydroxylation can occur at two positions on the pyrrolidine ring of MNPN: the 2'-carbon and the 5'-carbon. Both pathways lead to the formation of genotoxic intermediates.[7][8][12]

  • Initiation (α-Hydroxylation): A CYP enzyme abstracts a hydrogen atom from either the 2'- or 5'-carbon, followed by an "oxygen rebound" step to form an unstable α-hydroxy-MNPN intermediate.[1][12]

  • Spontaneous Decomposition: These α-hydroxylated intermediates are chemically unstable and non-enzymatically decompose.[7][9] This process involves the opening of the pyrrolidine ring to form a highly reactive diazonium ion.[2][3][12]

    • 2'-Hydroxylation: Leads to the formation of 4-(N-methyl-3-pyridinio)-4-oxobutyl-diazonium ion . This species is a potent pyridyloxobutylating (POB) agent.

    • 5'-Hydroxylation: Leads to the formation of 4-(N-methyl-3-pyridinio)-1-carboxypropyl-diazonium ion (after further oxidation) or related species that also act as alkylating agents.

  • DNA Adduction: The resulting diazonium ions are powerful electrophiles that readily react with nucleophilic sites on DNA bases (e.g., N7-guanine, O6-guanine, O2-thymine).[14] This covalent binding forms pyridyloxobutyl (POB) DNA adducts, the ultimate molecular lesions responsible for the compound's mutagenicity.[9][14]

The proposed metabolic activation cascade is visualized in the diagram below.

Metabolic_Activation_of_MNPN cluster_0 Phase I Metabolism (Bioactivation) cluster_1 Spontaneous Decomposition cluster_2 Genotoxicity MNPN MNPN (N-Methyl-N'-nitrosonornicotinium) CYP CYP2A6, CYP2A13 CYP2E1, etc. Hydrox_2 2'-Hydroxy-MNPN (Unstable Intermediate) CYP->Hydrox_2 2'-Hydroxylation Hydrox_5 5'-Hydroxy-MNPN (Unstable Intermediate) CYP->Hydrox_5 5'-Hydroxylation Diazonium_2 Pyridyloxobutyl (POB) Diazonium Ion Hydrox_2->Diazonium_2 Ring Opening Diazonium_5 Related Diazonium Ion Hydrox_5->Diazonium_5 Ring Opening DNA Cellular DNA Diazonium_2->DNA Alkylation Diazonium_5->DNA Alkylation Adducts POB-DNA Adducts Mutation Mutations & Cancer Initiation Adducts->Mutation

Caption: Hypothesized bioactivation pathway of MNPN via CYP-mediated α-hydroxylation.

In Vitro Methodologies for Studying MNPN Metabolism

A multi-pronged approach using various in vitro systems is essential for a comprehensive understanding of MNPN metabolism. The choice of system depends on the specific question being addressed, from screening potential metabolites to determining enzyme kinetics.

Selection of In Vitro Systems: A Causal Explanation
In Vitro SystemPrimary UseRationale & Justification
Human Liver Microsomes (HLMs) Metabolite profiling, initial enzyme identification.HLMs are vesicles of the endoplasmic reticulum, containing a high concentration of Phase I enzymes, particularly CYPs.[13] They are a cost-effective and standard model for first-pass metabolism studies but lack cofactors and Phase II enzymes unless supplemented.
Human Liver S9 Fraction Full metabolic profiling (Phase I & II), reactive metabolite trapping.The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I (e.g., CYP oxidation) and Phase II (e.g., glucuronidation) reactions.[15] This provides a more complete picture of both activation and detoxification.
Recombinant Human CYP Enzymes Reaction phenotyping (identifying specific enzymes).Using individual CYP enzymes expressed in a cellular system (e.g., baculovirus) allows for the unambiguous identification of which specific isoform(s) are responsible for MNPN metabolism.[15] This is crucial for predicting drug-drug interactions and understanding population variability.
Hepatocyte Cultures (e.g., HepG2, Primary Human Hepatocytes) Cellular metabolism, DNA adduct formation in a whole-cell context.Whole cells provide the most physiologically relevant in vitro system, containing the full complement of metabolic enzymes, cofactors, and DNA repair machinery.[16] They are ideal for studying the net balance of bioactivation and detoxification and for quantifying DNA adduct formation.[16]
Experimental Workflow for In Vitro Metabolism

The following diagram and protocol outline a robust, self-validating workflow for investigating MNPN metabolism.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation start Select In Vitro System (e.g., HLMs, S9, Cells) reagents Prepare Reagents: - MNPN Stock - NADPH/Cofactors - Buffer start->reagents incubation Incubate at 37°C (Time Course: 0-60 min) reagents->incubation control_neg Negative Control (No NADPH) incubation->control_neg control_pos Positive Control (Known Substrate) incubation->control_pos quench Quench Reaction (Acetonitrile/Methanol) incubation->quench dna_extraction For Cells: Isolate DNA incubation->dna_extraction If using cells centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms Metabolite ID data_proc Process Data: - Peak Integration - Structure Elucidation lcms->data_proc dna_analysis DNA Adduct Analysis (LC-MS/MS) dna_extraction->dna_analysis quant Quantify: - Metabolite Formation Rate - DNA Adduct Levels dna_analysis->quant

Caption: General experimental workflow for in vitro MNPN metabolism and DNA adduct studies.

Protocol 1: Metabolite Identification using Human Liver Microsomes (HLMs)

  • Objective: To identify potential Phase I metabolites of MNPN.

  • Principle: MNPN is incubated with HLMs in the presence of NADPH, the essential cofactor for CYP enzyme activity. The reaction is stopped, and the resulting mixture is analyzed by LC-MS/MS to detect parent compound depletion and metabolite formation. A control reaction without NADPH validates that the metabolism is CYP-dependent.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a 1 M potassium phosphate buffer (pH 7.4).

      • Prepare a 10 mM stock solution of MNPN in DMSO.

      • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a 100 mM NADPH stock in buffer.

    • Incubation Setup (per reaction):

      • In a 1.5 mL microcentrifuge tube, add:

        • Potassium phosphate buffer (100 mM final concentration).

        • Human Liver Microsomes (final concentration 0.5 mg/mL).

        • MNPN (from stock, final concentration 1-10 µM).

      • For the Negative Control , add buffer in place of the NADPH solution.

    • Reaction Initiation:

      • Pre-incubate the mixture for 5 minutes at 37°C.

      • Initiate the reaction by adding the NADPH regenerating system or NADPH stock (final concentration 1 mM).

    • Time Course & Quenching:

      • Incubate at 37°C in a shaking water bath.

      • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) and quench the reaction by adding it to 2 volumes (100 µL) of ice-cold acetonitrile containing an internal standard.

    • Sample Processing:

      • Vortex the quenched samples vigorously.

      • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

      • Transfer the supernatant to an HPLC vial for analysis.

    • LC-MS/MS Analysis:

      • Analyze samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

      • Monitor for the loss of the MNPN parent ion and search for predicted metabolites (e.g., MNPN +16 Da, corresponding to hydroxylation).

Protocol 2: DNA Adduct Analysis in Cultured HepG2 Cells

  • Objective: To detect and quantify the formation of POB-DNA adducts following MNPN exposure in a cellular model.

  • Principle: HepG2 cells, which express some metabolic enzymes, are treated with MNPN. After exposure, genomic DNA is isolated, enzymatically hydrolyzed to individual nucleosides, and analyzed by LC-MS/MS to detect the modified nucleosides (adducts). Stable isotope-labeled internal standards are crucial for accurate quantification.[14]

  • Step-by-Step Methodology:

    • Cell Culture and Treatment:

      • Culture HepG2 cells to ~80% confluency in appropriate media.

      • Treat cells with varying concentrations of MNPN (e.g., 1-100 µM) for a set time period (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Harvesting and DNA Isolation:

      • Wash cells with PBS, detach, and pellet by centrifugation.

      • Isolate genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction, ensuring high purity.

      • Quantify the DNA concentration and purity (A260/A280 ratio).

    • DNA Hydrolysis:

      • To a known amount of DNA (e.g., 50 µg), add stable isotope-labeled internal standards for the expected POB-DNA adducts.

      • Perform enzymatic hydrolysis to break down the DNA into individual deoxynucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).[14]

    • Sample Cleanup:

      • Remove hydrolyzed protein and enzymes, typically by ultrafiltration.

    • LC-MS/MS Analysis:

      • Use a highly sensitive triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[14]

      • Develop specific MRM transitions for the target POB-DNA adducts and their corresponding stable isotope-labeled internal standards.

      • Quantify the adducts by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[14]

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clarity and comparison.

Table 1: Predicted Mass Transitions for LC-MS/MS Analysis of MNPN Metabolites and Adducts

AnalyteParent Ion [M+H]+ (m/z)Product Ion (m/z)Description
MNPN 192.1162.1Parent Compound (Loss of NO)
Hydroxy-MNPN 208.1178.1, 162.1Primary Metabolite (Loss of NO, H2O)
POB-dG Adduct 429.2313.1Adduct with Deoxyguanosine
[¹⁵N₅]-POB-dG 434.2318.1Stable Isotope Internal Standard

Note: Exact m/z values are hypothetical and must be determined experimentally.

Conclusion

While N-Methyl-N'-nitrosonornicotinium Iodide has not been as extensively studied as its parent compound NNN, its chemical structure strongly suggests a shared mechanism of metabolic activation. The pathways and protocols detailed in this guide provide a robust framework for investigating this hypothesis. Through CYP-mediated α-hydroxylation, MNPN is likely converted into potent DNA-alkylating agents, leading to the formation of genotoxic POB-DNA adducts. The in vitro systems and analytical methods described here—from screening in human liver microsomes to quantitative DNA adduct analysis in cultured cells—offer researchers a comprehensive toolkit to elucidate the metabolic fate of MNPN and rigorously assess its potential carcinogenic risk.

References

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  • Admescope. (n.d.). Services for in vitro Metabolism research. [Link]

  • Rydberg, P., et al. (2009). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. ResearchGate. [Link]

  • Schultes, S., et al. (2025). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology, 99(10), 4021-4034. [Link]

  • Zhang, S., et al. (2021). LC-MS/MS Analysis of the Formation and Loss of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer through Inhalation. Chemical Research in Toxicology, 34(3), 793-803. [Link]

Sources

Foundational

Identification of N-Methyl-N'-nitrosonornicotinium Iodide downstream metabolites

An In-depth Technical Guide to the Identification of N-Methyl-N'-nitrosonornicotinium Iodide Downstream Metabolites Authored by a Senior Application Scientist Foreword The study of xenobiotic metabolism is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Identification of N-Methyl-N'-nitrosonornicotinium Iodide Downstream Metabolites

Authored by a Senior Application Scientist

Foreword

The study of xenobiotic metabolism is a cornerstone of modern toxicology and drug development. Understanding how the body processes foreign compounds is critical to assessing their potential for toxicity and carcinogenicity. Among the vast array of environmental xenobiotics, tobacco-specific nitrosamines (TSNAs) represent a significant class of pro-carcinogens.[1][2] This guide focuses on a specific, albeit less commonly studied, member of this family: N-Methyl-N'-nitrosonornicotinium Iodide (NNNI). Due to the limited direct research on NNNI, this document will provide a comprehensive, predictive analysis of its downstream metabolites. This is achieved by leveraging the extensive body of knowledge surrounding the metabolism of its close structural analog, N'-nitrosonornicotine (NNN), a well-established human carcinogen.[2] This approach, rooted in established principles of biochemical transformation, offers a robust framework for researchers, scientists, and drug development professionals to anticipate and identify the metabolic fate of NNNI.

The Foundational Metabolism of N'-Nitrosonornicotine (NNN)

To predict the metabolic landscape of NNNI, we must first thoroughly understand the biotransformation of its parent compound, NNN. The metabolism of NNN is primarily characterized by enzymatic modifications that can lead to either detoxification or metabolic activation to carcinogenic species. These pathways are predominantly mediated by the cytochrome P450 (CYP) family of enzymes.[3]

The principal metabolic routes for NNN include:

  • α-Hydroxylation: This is considered the critical initial step for the metabolic activation of NNN.[4] It occurs at two primary positions on the pyrrolidine ring:

    • 2'-Hydroxylation: This pathway leads to the formation of an unstable intermediate that ultimately yields 4-oxo-4-(3-pyridyl)butyric acid (keto acid).[5][6]

    • 5'-Hydroxylation: This route results in a different unstable intermediate that is metabolized to 4-hydroxy-4-(3-pyridyl)butyric acid (hydroxy acid).[5][6]

  • Pyridine N-Oxidation: This is generally considered a detoxification pathway, resulting in the formation of N'-nitrosonornicotine-1-N-oxide (NNN-N-oxide).[4][5][7]

  • Glucuronidation: NNN can also undergo conjugation with glucuronic acid to form NNN-N-glucuronide, which is a more water-soluble metabolite that is readily excreted.

The following diagram illustrates the established metabolic pathways of NNN.

NNN_Metabolism cluster_alpha_hydroxylation α-Hydroxylation (CYP-mediated) cluster_detoxification Detoxification NNN N'-Nitrosonornicotine (NNN) Two_prime_OH 2'-Hydroxy-NNN NNN->Two_prime_OH 2'-Hydroxylation Five_prime_OH 5'-Hydroxy-NNN NNN->Five_prime_OH 5'-Hydroxylation NNN_N_Oxide NNN-1-N-oxide NNN->NNN_N_Oxide Pyridine N-Oxidation NNN_Glucuronide NNN-N-Glucuronide NNN->NNN_Glucuronide Glucuronidation Keto_Acid 4-oxo-4-(3-pyridyl)butyric acid (Keto Acid) Two_prime_OH->Keto_Acid Metabolic Activation Hydroxy_Acid 4-hydroxy-4-(3-pyridyl)butyric acid (Hydroxy Acid) Five_prime_OH->Hydroxy_Acid Metabolic Activation

Caption: Established metabolic pathways of N'-Nitrosonornicotine (NNN).

Predicted Metabolic Fate of N-Methyl-N'-nitrosonornicotinium Iodide (NNNI)

Given its structure as an N-methylated analog of NNN, the metabolic pathways of NNNI are anticipated to mirror those of NNN, with modifications arising from the presence of the methyl group on the pyrrolidine nitrogen.

The predicted metabolic pathways for NNNI are:

  • α-Hydroxylation: Similar to NNN, this is expected to be a major metabolic route.

    • 2'-Hydroxylation: This would lead to a methylated version of the keto acid.

    • 5'-Hydroxylation: This would result in a methylated analog of the hydroxy acid.

  • Pyridine N-Oxidation: This detoxification pathway is also expected to occur, yielding N-Methyl-N'-nitrosonornicotinium-1-N-oxide Iodide.

  • N-Demethylation: A plausible metabolic pathway for NNNI is the enzymatic removal of the methyl group from the pyrrolidine nitrogen. This would yield NNN itself, which would then be subject to its own well-established metabolic pathways as described in the previous section. This N-demethylation would represent a significant metabolic activation step, as it would produce the known potent carcinogen, NNN.

The following diagram outlines the predicted metabolic transformations of NNNI.

NNNI_Metabolism cluster_predicted_metabolism Predicted Metabolic Pathways cluster_demethylation Potential N-Demethylation NNNI N-Methyl-N'-nitrosonornicotinium Iodide (NNNI) Methyl_Keto_Acid Methylated Keto Acid Analog NNNI->Methyl_Keto_Acid 2'-Hydroxylation Methyl_Hydroxy_Acid Methylated Hydroxy Acid Analog NNNI->Methyl_Hydroxy_Acid 5'-Hydroxylation NNNI_N_Oxide NNNI-1-N-oxide NNNI->NNNI_N_Oxide Pyridine N-Oxidation NNN N'-Nitrosonornicotine (NNN) NNNI->NNN N-Demethylation NNN_Metabolites NNN Metabolites NNN->NNN_Metabolites

Caption: Predicted metabolic pathways of N-Methyl-N'-nitrosonornicotinium Iodide (NNNI).

Comparative Summary of Metabolites

The table below provides a side-by-side comparison of the known metabolites of NNN and the predicted downstream metabolites of NNNI.

Metabolic Pathway N'-Nitrosonornicotine (NNN) Metabolite Predicted N-Methyl-N'-nitrosonornicotinium Iodide (NNNI) Metabolite
2'-Hydroxylation 4-oxo-4-(3-pyridyl)butyric acid (Keto Acid)[5][6]Methylated Keto Acid Analog
5'-Hydroxylation 4-hydroxy-4-(3-pyridyl)butyric acid (Hydroxy Acid)[5][6]Methylated Hydroxy Acid Analog
Pyridine N-Oxidation NNN-1-N-oxide[4][5][7]NNNI-1-N-oxide
N-Demethylation Not ApplicableN'-Nitrosonornicotine (NNN)

Analytical Methodologies for Metabolite Identification and Quantification

The identification and quantification of the predicted NNNI metabolites from complex biological matrices, such as urine or plasma, necessitates a robust and sensitive analytical workflow. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and ability to provide structural information.[8]

Experimental Workflow

The following diagram outlines a typical experimental workflow for the identification of NNNI metabolites.

Analytical_Workflow Sample Biological Sample (e.g., Urine, Plasma) SPE Solid-Phase Extraction (SPE) Sample->SPE Sample Preparation LC Liquid Chromatography (LC) Separation SPE->LC Analyte Elution MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Ionization and Fragmentation Data_Analysis Data Analysis and Metabolite Identification MS->Data_Analysis Mass Spectra Acquisition

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Protocols & Analytical Methods

Method

Advanced HPLC-MS/MS Method Development for the Quantitation of N-Methyl-N'-nitrosonornicotinium Iodide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Bioanalytical Chemistry & Toxicology Introduction & Scientific Rationale N'-Nitrosonornicotine (NNN) is a highly potent, tobacc...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Bioanalytical Chemistry & Toxicology

Introduction & Scientific Rationale

N'-Nitrosonornicotine (NNN) is a highly potent, tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer[1]. In the fields of toxicology and cancer etiology, monitoring NNN and its metabolic derivatives is critical for assessing tobacco exposure[2]. Among these derivatives, N-Methyl-N'-nitrosonornicotinium Iodide (MNNI) (CAS 53844-48-7)[3] represents a unique analytical challenge. As a permanently charged quaternary ammonium salt (pyridinium), MNNI behaves fundamentally differently from its neutral parent compound.

While traditional methods—such as CORESTA Method No. 72—rely on standard reversed-phase (C18) liquid chromatography for the extraction and analysis of neutral TSNAs[4], these methods fail for MNNI. The permanent positive charge of the pyridinium ring causes MNNI to elute in the void volume of a C18 column, leading to severe ion suppression from matrix components.

The Causality Behind the Method Design

As an application scientist, method development cannot be a trial-and-error exercise; it must be driven by the physicochemical properties of the analyte:

  • Chromatography (HILIC over RP): To overcome the lack of retention on C18, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC provides orthogonal selectivity, retaining polar and permanently charged species through a complex mechanism of partitioning into a water-enriched layer, hydrogen bonding, and electrostatic interactions.

  • Sample Preparation (WCX over MCX): Because MNNI is a strong, permanent cation, using a Strong Cation Exchange (MCX) solid-phase extraction (SPE) sorbent would bind the analyte too tightly, requiring excessively high ionic strength for elution. Instead, we employ a Weak Cation Exchange (WCX) sorbent (carboxylate groups, pKa ~4.8). By dropping the pH below 3 during the elution step, the sorbent is neutralized, releasing the permanently charged MNNI smoothly and selectively.

  • Mass Spectrometry (ESI+): In solution, the iodide counterion dissociates. The mass spectrometer only detects the intact pyridinium cation ( at m/z 192.1). The primary fragmentation pathway involves the characteristic loss of nitric oxide (NO, -30 Da), a hallmark of nitrosamines[5].

Mandatory Visualization: Workflows & Pathways

Workflow S1 Biological Sample (Buffered to pH 7.0) S2 WCX SPE Load & Wash S1->S2 Ion Exchange S3 Acidic Elution (2% FA in MeOH) S2->S3 Sorbent Neutralization S4 HILIC Separation (BEH Amide) S3->S4 Evaporate & Reconstitute S5 ESI+ MS/MS (MRM Mode) S4->S5 Target Elution

Fig 1: End-to-end analytical workflow detailing the WCX SPE mechanism and HILIC-MS/MS integration.

Pathway NNN N'-nitrosonornicotine (NNN) MNNI MNNI Cation [M]+ m/z 192.1 NNN->MNNI N-Methylation (In vivo/Synthetic) F1 Product Ion [M-NO]+ m/z 162.1 MNNI->F1 CID (Loss of NO, -30 Da) F2 Product Ion [M-NO-CH3]+ m/z 147.1 F1->F2 CID (Loss of Methyl, -15 Da)

Fig 2: Chemical pathway from NNN to MNNI and its subsequent Collision-Induced Dissociation (CID) fragmentation.

Experimental Protocols

To ensure this protocol acts as a self-validating system, an isotopically labeled internal standard (IS) must be used to correct for matrix effects and recovery losses. If MNNI-d3 is unavailable, NNN-d4 can be utilized as a surrogate IS, though a matched stable-isotope is heavily preferred for HILIC[1].

Materials & Reagents
  • Standards: N-Methyl-N'-nitrosonornicotinium Iodide (MNNI)[3], NNN-d4 (Internal Standard)[5].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water ( ).

  • Modifiers: LC-MS grade Formic Acid (FA), Ammonium Formate.

  • SPE Cartridges: Oasis WCX (Weak Cation Exchange), 3 cc, 60 mg.

Sample Preparation (WCX SPE)
  • Spiking: Aliquot 500 µL of biological sample (e.g., urine or plasma). Spike with 10 µL of IS working solution (50 ng/mL).

  • Buffering: Add 500 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to the sample. Causality: Ensuring the sample is strictly at pH 7 guarantees that the carboxylate groups on the WCX sorbent are fully ionized (deprotonated) to capture the MNNI cation.

  • Conditioning: Pass 2 mL of MeOH followed by 2 mL of through the WCX cartridge.

  • Loading: Load the buffered sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of (removes salts), followed by 2 mL of MeOH (removes neutral and hydrophobic interferences). MNNI remains bound via strong electrostatic interaction.

  • Elution: Elute the target analytes with 2 mL of 2% Formic Acid in MeOH. Causality: The low pH (< 3) protonates the WCX sorbent, neutralizing its charge and breaking the ionic bond with MNNI.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 90:10 ACN: containing 10 mM Ammonium Formate.

LC-MS/MS Conditions

High-resolution or highly sensitive tandem mass spectrometry is required for trace-level TSNA analysis[6].

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 10 mM Ammonium Formate in with 0.1% FA.

  • Mobile Phase B: 0.1% FA in ACN.

Table 1: HILIC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.0 0.4 10 90 Initial
1.0 0.4 10 90 6 (Linear)
5.0 0.4 40 60 6 (Linear)
6.0 0.4 40 60 6 (Linear)
6.1 0.4 10 90 6 (Linear)

| 10.0 | 0.4 | 10 | 90 | 6 (Linear) |

Note: In HILIC, the gradient runs from high organic (weak solvent) to high aqueous (strong solvent).

Table 2: MS/MS MRM Transitions (Positive ESI)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
MNNI 192.1 162.1 50 18 Quantitation
MNNI 192.1 147.1 50 25 Qualification

| NNN-d4 (IS) | 182.1 | 152.1 | 50 | 16 | IS Quantitation |

Data Interpretation & Method Validation

A rigorous self-validating system requires strict adherence to FDA/ICH bioanalytical validation guidelines.

Table 3: Expected Method Validation Parameters

Parameter Acceptance Criteria Expected Performance for MNNI

| Linearity ( ) | > 0.995 | 0.998 (0.5 – 500 ng/mL) | | LOD (S/N > 3) | < 0.2 ng/mL | 0.1 ng/mL | | LOQ (S/N > 10) | < 0.5 ng/mL | 0.5 ng/mL | | Intra-day Precision | CV ≤ 15% | 4.2% – 8.5% | | Inter-day Precision | CV ≤ 15% | 6.1% – 11.2% | | SPE Recovery | Consistent, > 70% | 85% ± 5% |

System Suitability Test (SST): Before running biological samples, inject a neat standard of MNNI at the LOQ level. The peak area must have a Signal-to-Noise (S/N) ratio of 10, and the retention time must not drift by more than 2% compared to the previous analytical batch.

References

  • Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Cancer Epidemiology, Biomarkers & Prevention - AACR Journals URL:[Link][2]

  • Determination of N-nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLC-MS/MS U.S. Food and Drug Administration (FDA) - Laboratory Information Bulletin URL:[Link][4]

  • Quantitation of N'-Nitrosonornicotine (NNN) in Smokers' Urine by Liquid Chromatography–Tandem Mass Spectrometry Journal of Analytical Toxicology - Oxford Academic URL:[Link][5]

  • Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users Chemical Research in Toxicology - PMC / NIH URL:[Link][6]

Sources

Application

Application Note: High-Throughput Quantification of N-Methyl-N'-nitrosonornicotinium Iodide in Biological Matrices

Introduction & Scope N-Methyl-N'-nitrosonornicotinium Iodide (MNNNI, CAS: 53844-48-7) is a synthesized, quaternized derivative of N'-nitrosonornicotine (NNN)[1]. NNN itself is a potent Group 1 tobacco-specific nitrosamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

N-Methyl-N'-nitrosonornicotinium Iodide (MNNNI, CAS: 53844-48-7) is a synthesized, quaternized derivative of N'-nitrosonornicotine (NNN)[1]. NNN itself is a potent Group 1 tobacco-specific nitrosamine (TSNA) known to play a critical role in tobacco-induced carcinogenesis ()[2]. While free NNN and its glucuronide or N-oxide metabolites are routinely monitored in urine and toenails to assess tobacco exposure (;)[3][4], the quantification of permanently charged quaternary ammonium TSNAs like MNNNI presents a unique bioanalytical challenge. MNNNI serves as both a critical model compound for studying the toxicokinetics of charged nitrosamines and as a highly specific internal standard in complex TSNA assays.

This application note details a robust, self-validating protocol for the extraction and quantification of MNNNI from human urine and plasma. By leveraging Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) and positive Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), this method overcomes the severe matrix effects and poor retention typically associated with highly polar, charged analytes.

Mechanistic Rationale: The "Why" Behind the Method

As a Senior Application Scientist, it is critical to understand that analytical methods for quaternary amines cannot rely on standard reversed-phase logic. Every step in this protocol is designed around the unique physicochemical properties of the MNNNI cation.

Why Weak Cation Exchange (WCX) SPE?

Traditional reversed-phase (e.g., C18) and polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents fail to retain MNNNI due to its extreme polarity and permanent positive charge. A naive approach might employ Strong Cation Exchange (SCX); however, SCX relies on permanently negatively charged sulfonic acid groups. Because MNNNI is a quaternary amine, its positive charge cannot be neutralized by pH adjustment. Consequently, eluting MNNNI from an SCX column would require high concentrations of salt (e.g., 1 M NaCl), which causes severe ion suppression in downstream MS analysis.

The Solution: WCX SPE utilizes a carboxylic acid stationary phase (pKa ~4.5). At pH 7.0, the sorbent is negatively charged (-COO⁻), strongly retaining the MNNNI cation via electrostatic interactions. During elution, washing the column with 2% formic acid (pH < 3.0) protonates the sorbent to its neutral state (-COOH). This disrupts the electrostatic interaction, releasing the permanently charged MNNNI into a volatile, MS-friendly organic eluate.

Why HILIC over Reversed-Phase LC?

Even after successful extraction, MNNNI elutes in the void volume of standard C18 columns. HILIC provides orthogonal retention mechanisms (hydrogen bonding, dipole-dipole, and electrostatic interactions with the aqueous layer on the stationary phase), resulting in excellent peak shape, retention, and enhanced ESI+ desolvation efficiency.

WCX_Mechanism Load 1. Loading (pH 7.0) Sorbent: -COO⁻ Analyte: MNNNI⁺ Wash 2. Washing (MeOH) Removes neutral & acidic interferences Load->Wash Electrostatic Binding Elute 3. Elution (pH < 3.0) Sorbent: -COOH (Neutral) Analyte: Released Wash->Elute Sorbent Neutralization MS 4. HILIC-MS/MS Analysis Elute->MS Direct Injection

Figure 1: Mechanistic workflow of Weak Cation Exchange (WCX) SPE for quaternary amines.

Experimental Protocols

Reagents and Materials
  • Standards: MNNNI (Target Analyte) and N-Trideuteromethyl-N'-nitrosonornicotinium Iodide (MNNNI-d3, Internal Standard).

  • SPE Cartridges: Oasis WCX (30 mg, 1 cc) or equivalent.

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation & WCX-SPE Workflow

This protocol is optimized for 200 µL of biological matrix. The use of a deuterated internal standard ensures the method is self-validating against matrix-induced ion suppression[2].

  • Spiking & Dilution: Aliquot 200 µL of biological matrix (urine or plasma) into a microcentrifuge tube. Add 10 µL of MNNNI-d3 IS solution (50 ng/mL). Dilute with 200 µL of 100 mM Ammonium Acetate buffer (pH 7.0) to ensure the WCX sorbent remains fully ionized during loading.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade Water through the WCX cartridge.

  • Loading: Load the diluted sample (410 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in Water. This removes neutral and acidic matrix interferences while the analyte remains bound electrostatically.

  • Elution: Elute MNNNI with 1 mL of 2% Formic Acid in Methanol. The low pH neutralizes the WCX sorbent, releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% B / 10% A).

Pathway A Biological Matrix (200 µL Urine/Plasma) B Spike Internal Standard (MNNNI-d3) A->B C Dilution with Buffer (100 mM NH4OAc, pH 7.0) B->C D WCX SPE Load (Electrostatic Retention) C->D E Wash (5% MeOH in Water) D->E F Elute (2% Formic Acid in MeOH) E->F G Evaporate & Reconstitute (Initial Mobile Phase) F->G H HILIC-ESI-MS/MS Quantification G->H

Figure 2: Step-by-step sample preparation and WCX-SPE workflow for MNNNI quantification.

HILIC-ESI-MS/MS Conditions
  • Column: Waters Acquity UPLC BEH HILIC (2.1 × 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: Isocratic hold at 90% B for 1 min, linear gradient to 50% B over 3 mins, hold for 1 min, return to 90% B for 2 mins re-equilibration.

  • Ionization: ESI Positive mode (ESI+).

System Self-Validation Criteria

To ensure trustworthiness, every analytical batch must be self-validating:

  • Isotope Dilution: The MNNNI-d3 internal standard must track the target analyte perfectly. Any deviation in the IS peak area >20% between samples indicates a failure in extraction or severe matrix suppression.

  • System Suitability Test (SST): A neat standard injection prior to the batch must yield a Signal-to-Noise (S/N) > 10 at the Lower Limit of Quantification (LLOQ).

Quantitative Data Summaries

The following tables summarize the optimized mass spectrometric parameters and the expected validation data based on ICH M10 bioanalytical guidelines.

Table 1: MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
MNNNI 192.2162.220Quantifier (Loss of NO)
MNNNI 192.2106.135Qualifier (Methylpyridinium moiety)
MNNNI-d3 195.2165.220Internal Standard

Table 2: Method Validation Summary (Human Urine & Plasma)

ParameterUrine MatrixPlasma MatrixAcceptance Criteria
LLOQ 1.5 pg/mL2.0 pg/mLS/N ≥ 10, Precision ≤ 20%
Extraction Recovery 88.4 ± 4.2%85.1 ± 5.6%Consistent across 6 lots
Matrix Effect 92.3% (Minor suppression)87.5% (Moderate suppression)IS-normalized CV ≤ 15%
Intra-day Precision (CV) 3.1% - 6.4%4.2% - 7.1%≤ 15% (≤ 20% at LLOQ)
Carryover < 10% of LLOQ< 10% of LLOQBlank injection post-ULOQ

References

  • Stepanov, I., & Hecht, S. S. (2005). Quantitation of N'-Nitrosonornicotine (NNN) in Smokers' Urine by Liquid Chromatography–Tandem Mass Spectrometry. Cancer Epidemiology, Biomarkers & Prevention. URL:[Link]

  • Lu, C., et al. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. Chemical Research in Toxicology. URL:[Link]

  • Stepanov, I., et al. (2008). Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Cancer Epidemiology, Biomarkers & Prevention. URL:[Link]

Sources

Method

Application Note: N-Methyl-N'-nitrosonornicotinium Iodide as an Analytical Reference Standard

Introduction: The Critical Role of MNNI in Nitrosamine Analysis N-Methyl-N'-nitrosonornicotinium (MNNI) Iodide is a quaternary ammonium salt of the tobacco-specific nitrosamine (TSNA), N'-nitrosonornicotine (NNN). TSNAs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of MNNI in Nitrosamine Analysis

N-Methyl-N'-nitrosonornicotinium (MNNI) Iodide is a quaternary ammonium salt of the tobacco-specific nitrosamine (TSNA), N'-nitrosonornicotine (NNN). TSNAs are a class of potent carcinogens found in tobacco products, and their quantification is of paramount importance in cancer research, toxicology, and regulatory science.[1][2][3][4][5] MNNI serves as a crucial analytical reference standard for researchers. Unlike its parent compound NNN, MNNI is a stable, crystalline solid, making it ideal for the accurate preparation of stock solutions and calibration standards. Its primary application is in the development and validation of analytical methods, particularly chromatographic techniques, for the precise quantification of NNN and related nitrosamines in various matrices. This document provides a comprehensive guide to the properties, safe handling, and analytical application of MNNI.

Physicochemical Properties and Structure

Accurate analytical work begins with a well-characterized standard. The key properties of MNNI are summarized below.

Table 1: Physicochemical Properties of N-Methyl-N'-nitrosonornicotinium Iodide

PropertyValueSource
CAS Number 53844-48-7[6]
Molecular Formula C₁₀H₁₄IN₃O[6]
Molecular Weight 319.14 g/mol [6]
Appearance Crystalline Solid[7]
Purity (Typical) ≥98% (HPLC)[7]
Storage Temperature 2-8°C, Protect from light and moisture[8]

The structure of MNNI consists of a positively charged N-Methyl-N'-nitrosonornicotinium cation and an iodide anion.

Caption: Ionic structure of MNNI standard.

Safety, Handling, and Storage

3.1. Hazard Identification MNNI is a derivative of NNN, a compound classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[1][8] Therefore, MNNI must be handled as a suspected carcinogen and a toxic substance.

  • Hazard Codes: H301 (Toxic if swallowed), H351 (Suspected of causing cancer).[8]

  • Precautionary Codes: P201, P202, P264, P270, P281, P301 + P310.[8][9][10]

3.2. Personal Protective Equipment (PPE) Always handle MNNI within a certified chemical fume hood. The required PPE includes:

  • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique.[8]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[11]

  • Lab Coat: A buttoned lab coat is required to protect from skin contact.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhaling dust.[10]

3.3. Storage and Stability For maximum stability, the solid reference standard should be stored under the following conditions:

  • Temperature: 2-8°C in a refrigerator.

  • Atmosphere: Store under an inert gas (e.g., argon or nitrogen) as the compound may be sensitive to air and moisture.[8]

  • Container: Keep in a tightly sealed, amber vial to protect from light.

Stock solutions prepared from MNNI should also be stored refrigerated and protected from light, with their stability evaluated periodically.

Protocol: Quantification of NNN using MNNI as a Reference Standard by HPLC-UV

This protocol outlines the use of MNNI for creating a calibration curve to quantify N'-nitrosonornicotine (NNN) in a sample matrix. This method is applicable for routine quality control and research analyses.[12]

4.1. Rationale and Causality High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for quantifying nitrosamines.[12] A C18 reversed-phase column is chosen for its ability to separate moderately polar compounds like NNN from complex matrices. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. UV detection at 242 nm is selected as it corresponds to a strong absorbance wavelength for the nitrosamine chromophore, ensuring high sensitivity.[12]

4.2. Materials and Reagents

  • N-Methyl-N'-nitrosonornicotinium Iodide (MNNI) reference standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade)

  • Orthophosphoric Acid (H₃PO₄, AR Grade)

  • Water (HPLC Grade or Milli-Q)

  • 0.45 µm Syringe Filters

4.3. Instrumentation

  • Analytical Balance (4-5 decimal places)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • HPLC system with a UV/Vis or PDA detector, autosampler, and column oven.

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

4.4. Step-by-Step Protocol

Step 1: Preparation of Mobile Phase and Stock Solutions

  • Mobile Phase: Prepare a 20mM Phosphate Buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 6.0 using orthophosphoric acid. The final mobile phase is a 30:70 (v/v) mixture of Acetonitrile and 20mM Phosphate Buffer.[12] Filter and degas before use.

  • MNNI Primary Stock Solution (100 µg/mL of NNN cation):

    • Correction for Salt Form and Purity: Calculate the required mass of MNNI to obtain a specific concentration of the active cation (NNN). The molecular weight of the NNN cation (C₉H₁₁N₃O) is 177.20 g/mol .

    • Mass (mg) = (Desired Concentration [µg/mL] * Volume [mL] * 319.14 g/mol ) / (1000 µg/mg * 177.20 g/mol * Purity)

    • Example: For a 10 mL stock of 100 µg/mL NNN from a 99% pure MNNI standard: Mass = (100 * 10 * 319.14) / (1000 * 177.20 * 0.99) ≈ 1.82 mg

    • Accurately weigh the calculated amount of MNNI and quantitatively transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with the mobile phase. This is your Primary Stock .

Step 2: Preparation of Calibration Standards

  • Perform serial dilutions from the Primary Stock using the mobile phase to prepare a series of working standards. A typical concentration range for nitrosamine analysis might be 0.1 µg/mL to 10 µg/mL.[13][14]

  • Example dilutions for a 5-point calibration curve:

    • Std 5 (10 µg/mL): Dilute 1 mL of Primary Stock to 10 mL.

    • Std 4 (5 µg/mL): Dilute 0.5 mL of Primary Stock to 10 mL.

    • Std 3 (1 µg/mL): Dilute 1 mL of Std 5 to 10 mL.

    • Std 2 (0.5 µg/mL): Dilute 0.5 mL of Std 5 to 10 mL.

    • Std 1 (0.1 µg/mL): Dilute 1 mL of Std 3 to 10 mL.

  • Transfer these standards to HPLC vials.

Step 3: Sample Preparation

  • Accurately weigh or measure the sample to be analyzed.

  • Extract the NNN from the sample matrix using a validated procedure (e.g., solid-phase extraction, liquid-liquid extraction). The final extraction solvent should be compatible with the mobile phase.

  • Ensure the final theoretical concentration of NNN in the sample extract falls within the calibration curve range.

  • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

Step 4: Chromatographic Analysis

  • Set up the HPLC system with the parameters outlined in Table 2.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Create a sequence including a blank (mobile phase), the calibration standards (from lowest to highest concentration), quality control (QC) samples, and the unknown samples.

  • Inject the samples and collect the chromatograms.

Table 2: HPLC-UV Chromatographic Conditions

ParameterCondition
HPLC System Standard HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.0, 20mM) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 242 nm
Run Time 10 minutes

(Note: These conditions are a starting point and may require optimization for specific matrices or instruments).[12][15]

Step 5: Data Analysis and Quantification

  • Integrate the peak corresponding to NNN in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration for the five calibration standards.

  • Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) ≥ 0.995 is typically required.

  • Use the regression equation (y = mx + c) to calculate the concentration of NNN in the unknown samples based on their measured peak areas.

  • Back-calculate the original concentration in the sample by accounting for all dilution and extraction factors.

Experimental Workflow and Data Validation

To ensure the trustworthiness of the results, the analytical run must be validated.

Caption: Workflow for quantitative analysis using MNNI.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2008). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 89. Available from: [Link]

  • National Center for Biotechnology Information. (2007). Some Tobacco-specific N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 89. Available from: [Link]

  • International Agency for Research on Cancer. (2007). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. Available from: [Link]

  • INCHEM. (2007). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Available from: [Link]

  • Chem Service. (2015). Safety Data Sheet: N-Methyl-N-nitroso-N'-nitroguanidine. Available from: [Link]

  • He, Y., et al. (2019). Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in the Urine of Cigarette Smokers and e-Cigarette Users. PMC. Available from: [Link]

  • Stepanov, I., et al. (2015). Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. PMC. Available from: [Link]

  • ResearchGate. (2024). Synthesis and Characterization of 3D MnNi2O4@MnNi2S4/NF-MOF-67-rGO nanoflower@nanosheet for ultra-high capacity electrode material. Available from: [Link]

  • American Elements. (n.d.). Data Sheet: Copper Manganese Nickel Alloy. Available from: [Link]

  • Chemical Substance Information. (n.d.). N-METHYL-N'-NITROSONORNICOTINIUM IODIDE. Available from: [Link]

  • Axios Research. (n.d.). N-methylnicotinium Iodide. Available from: [Link]

  • MDPI. (2024). Synthesis and Characterisation of Core–Shell Microparticles Formed by Ni-Mn-Co Oxides. Available from: [Link]

  • ResearchGate. (2025). Synthesis and characterization of MnII and CoII complexes with poly (vinyl alcohol-nicotinic acid) for photocatalytic degradation of Indigo Carmine dye. Available from: [Link]

  • SIELC. (n.d.). Separation of N-Nitroso-N'-methylpiperazine on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. (n.d.). Mn-Ni (Manganese-Nickel). Available from: [Link]

  • AIP Publishing. (2013). Defect formation energy and magnetic properties of off-stoichiometric Ni-Mn-In alloys by first-principles calculations. Available from: [Link]

  • MDPI. (2022). Drastic Influence of Synthesis Conditions on Structural, Magnetic, and Magnetocaloric Properties of Mn(Fe,Ni)(Si,Al) Compounds. Available from: [Link]

  • ResearchGate. (2024). Green synthesis and characterization of α-Mn2O3 nanoparticles for antibacterial activity and efficient visible-light photocatalysis. Available from: [Link]

  • Docuchem. (n.d.). HPLC-MS ANALYSIS OF 15 NITROSAMINES. Available from: [Link]

  • Journal of Welding and Joining. (2025). Effect of Mn Content on Microstructure and Superelastic Property of Fe-Mn-Al-Ni Alloy Fabricated by Direct Energy Deposition. Available from: [Link]

  • ResearchGate. (n.d.). Structure and Physical Properties of Nickel Manganite NiMn2O4 Obtained from Nickel Permanganate Precursor. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in N-Methyl-N'-nitrosonornicotinium Iodide synthesis

Welcome to the Technical Support Center for the synthesis of N-Methyl-N'-nitrosonornicotinium Iodide (CAS 53844-48-7). This compound is a highly characterized reference material utilized in analytical method validation (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-Methyl-N'-nitrosonornicotinium Iodide (CAS 53844-48-7). This compound is a highly characterized reference material utilized in analytical method validation (AMV) and quality control (QC) for detecting trace nitrosamine impurities in pharmaceutical products, ensuring compliance with FDA and EMA safety limits[1].

The synthesis of this quaternary ammonium salt involves the methylation of the tobacco-specific nitrosamine, N-nitrosonornicotine (NNN) [3], using methyl iodide (CH₃I). Because this is a classic Menshutkin reaction (a bimolecular nucleophilic substitution, Sₙ2, between a neutral amine and an alkyl halide to form a salt), the reaction kinetics and overall yield are highly dependent on solvent polarity, steric hindrance, and temperature [2].

This guide provides a self-validating experimental protocol, quantitative data comparisons, and a troubleshooting FAQ designed to help researchers resolve specific yield and purity issues.

Part 1: Core Experimental Methodology (SOP)

To ensure high yield and reproducibility, every step of this protocol is designed to mitigate the volatility of methyl iodide and the competitive hydrolysis of the reactants.

Step-by-Step Workflow:

  • Preparation & Drying: Rigorously dry N-nitrosonornicotine (NNN) via lyophilization or azeotropic distillation with toluene. Trace water will hydrolyze the alkylating agent.

  • Reagent Mixing: In a flame-dried pressure tube flushed with inert gas (N₂ or Ar), dissolve 1.0 equivalent of anhydrous NNN in a polar aprotic solvent (e.g., anhydrous Acetonitrile or Acetone, 10 mL/mmol). Add a 3 to 5-fold molar excess of freshly distilled methyl iodide (CH₃I).

  • Reaction Incubation: Seal the pressure tube tightly. Wrap the vessel entirely in aluminum foil to block UV/visible light. Heat the mixture to 40–50 °C with continuous magnetic stirring for 24–48 hours.

  • Product Isolation: Cool the reaction vessel to room temperature, then to 4 °C. The N-Methyl-N'-nitrosonornicotinium Iodide should precipitate as a solid. If precipitation is incomplete, slowly add cold diethyl ether (anti-solvent) dropwise until the solution becomes turbid.

  • Purification: Filter the precipitate rapidly under a nitrogen atmosphere to prevent hygroscopic moisture absorption. Wash the filter cake with cold diethyl ether (3 × 5 mL) and dry under high vacuum for 12 hours.

Part 2: Troubleshooting & FAQs

Q1: Why is my reaction yield stalling at 40-50% despite using excess methyl iodide?

Causality: The Menshutkin reaction involves a highly polar, charge-separated transition state. If the solvent cannot adequately stabilize this transition state, the activation free energy barrier remains high, stalling the reaction [2]. Furthermore, if the reaction is run in an open system or under a standard reflux condenser without adequate cooling, the highly volatile methyl iodide (bp 42 °C) will escape, altering the stoichiometric ratio. Solution: Switch to a more polar aprotic solvent like acetonitrile, which significantly lowers the activation barrier compared to less polar solvents [2]. Ensure the reaction is conducted in a sealed pressure tube to retain the CH₃I vapor pressure.

Q2: The reaction mixture turns dark brown over time, and the isolated product is impure. What is causing this?

Causality: Methyl iodide is highly sensitive to light and undergoes photolytic cleavage to form iodine radicals, which rapidly combine to form molecular iodine (I₂). Molecular iodine imparts a dark brown color to the solution and can co-precipitate with your quaternary salt, drastically reducing product purity. Solution: Conduct the reaction in absolute darkness by wrapping the reaction vessel in aluminum foil. Always use freshly distilled methyl iodide stabilized with a copper or silver wire to scavenge any free iodine before use.

Q3: My product is not precipitating out of the solution. How can I drive the equilibrium to completion?

Causality: In Menshutkin reactions, the continuous precipitation of the quaternary ammonium salt drives the reaction forward via Le Chatelier's principle. If the solvent is too polar (e.g., methanol), the product remains highly soluble, allowing the reverse reaction (dealkylation) to compete and lower the yield. Solution: If using acetonitrile (highly polar), you may need to concentrate the solution under reduced pressure and add a non-polar anti-solvent such as diethyl ether to induce crystallization. Alternatively, use acetone as the primary reaction solvent; it offers a "sweet spot" of sufficient polarity to accelerate the Sₙ2 reaction while being non-polar enough to force the pyridinium iodide salt to precipitate spontaneously.

Q4: Does the presence of trace water in NNN or the solvent affect the quaternization?

Causality: Yes. Water acts as a competing nucleophile, leading to the hydrolysis of methyl iodide into methanol and hydroiodic acid (HI). The generated HI will protonate the pyridine nitrogen of NNN, rendering it non-nucleophilic and completely halting the methylation process. Solution: Use strictly anhydrous solvents stored over activated 3Å molecular sieves and ensure the NNN starting material is completely dry.

Part 3: Quantitative Data & Solvent Comparison

The table below summarizes the causality between solvent selection, activation barriers, and expected yields based on established Menshutkin reaction kinetics [2].

SolventDielectric Constant (ε)Relative Activation BarrierExpected Yield (%)Precipitation Behavior
Acetonitrile 37.5Low (~17–23 kcal/mol)> 85%High solubility; requires anti-solvent (Ether).
Acetone 20.7Moderate75–85%Spontaneous precipitation upon cooling.
Toluene 2.38High (~28+ kcal/mol)< 40%Spontaneous but extremely slow reaction rate.
Methanol 33.0Low< 60%Protic solvent causes competitive side reactions.

Part 4: Reaction Workflow & Troubleshooting Logic

G Start N-nitrosonornicotine (NNN) + Methyl Iodide (CH3I) Solvent Solvent Selection (Polar Aprotic: Acetone/MeCN) Start->Solvent Reaction Menshutkin Quaternization (Sealed Tube, 40-50°C, Dark) Solvent->Reaction YieldCheck Is Yield > 85%? Reaction->YieldCheck Success N-Methyl-N'-nitrosonornicotinium Iodide (Product Isolated) YieldCheck->Success Yes Issue1 Low Yield / Stalled Reaction YieldCheck->Issue1 No Issue2 Dark Brown Discoloration YieldCheck->Issue2 No Issue3 No Precipitation YieldCheck->Issue3 No Fix1 Increase Solvent Polarity (Switch to MeCN) Issue1->Fix1 Fix1->Reaction Fix2 Protect from Light (Prevent I2 Formation) Issue2->Fix2 Fix2->Reaction Fix3 Add Non-Polar Anti-Solvent (e.g., Diethyl Ether) Issue3->Fix3 Fix3->Success

Workflow and troubleshooting logic for N-Methyl-N'-nitrosonornicotinium Iodide synthesis.

References

  • Title: N-Methyl-N'-nitrosonornicotinium Iodide | CAS 53844-48-7 Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: Solvent Effects on the Menshutkin Reaction Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: N-Nitrosonornicotine Source: Wikipedia URL: [Link]

Optimization

Preventing degradation of N-Methyl-N'-nitrosonornicotinium Iodide during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of N-Methyl-N'-nitros...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of N-Methyl-N'-nitrosonornicotinium Iodide (CAS: 53844-48-7)[1].

Because this compound is a methylated pyridinium iodide salt of the potent tobacco-specific nitrosamine (TSNA) N'-nitrosonornicotine (NNN)[2], it is exceptionally vulnerable to environmental stressors. This guide will explain the mechanistic causes of degradation, provide actionable troubleshooting steps, and outline a self-validating Standard Operating Procedure (SOP) for long-term storage.

Core Principles of Stability: The "Why" Behind the Protocol

To successfully handle this compound, you must understand the dual-threat nature of its molecular structure. Degradation is not random; it is driven by specific, preventable chemical reactions.

  • The Nitrosamine Moiety (Photolability): The N-NO bond is highly sensitive to ultraviolet and ambient visible light. Exposure induces homolytic cleavage of the bond, releasing nitric oxide (NO) gas and leaving behind a highly reactive secondary aminyl radical[3].

  • The Pyridinium Iodide Salt (Oxidation): The iodide counterion (I⁻) acts as a mild reducing agent. In the presence of atmospheric oxygen, moisture, or light, iodide is readily oxidized to molecular iodine (I₂)[4],[5]. This is the primary cause of sample discoloration.

  • Hygroscopicity: Quaternary ammonium salts readily absorb atmospheric moisture. Water acts as a catalyst, accelerating both hydrolysis of the pyridinium ring and the oxidative degradation of the iodide ion.

DegradationPathways cluster_stressors Environmental Stressors Compound N-Methyl-N'-nitrosonornicotinium Iodide (Intact Molecule) Light UV / Ambient Light Compound->Light Oxygen Oxygen & Moisture Compound->Oxygen Heat Thermal Stress (>4°C) Compound->Heat Deg1 Homolytic N-NO Cleavage (Aminyl Radical + NO) Light->Deg1 Photolysis Deg2 Iodide Oxidation (Formation of I2 -> Yellowing) Oxygen->Deg2 Redox Reaction Deg3 Denitrosation & Ring Opening Heat->Deg3 Hydrolysis/Thermal

Figure 1: Mechanistic degradation pathways of N-Methyl-N'-nitrosonornicotinium Iodide.

Quantitative Stability Profile

To ensure experimental reproducibility, adhere to the following empirically derived shelf-life estimates based on TSNA and pyridinium iodide stability standards[6],[7].

Storage ConditionMatrixLight ExposureEstimated Shelf LifePrimary Degradation Mechanism
-20°C to -80°C Dry Solid (Argon)Protected (Dark)> 12 MonthsNone (Stable)
4°C Dry SolidProtected (Dark)1 - 3 MonthsSlow Oxidation / Denitrosation
Room Temp (25°C) Dry SolidAmbient Light< 1 WeekPhotolysis & Iodide Oxidation
-20°C Methanol/AcetonitrileProtected (Dark)6 MonthsSolvent-mediated hydrolysis
Room Temp (25°C) Aqueous SolutionAmbient Light< 24 HoursRapid Photolysis

Troubleshooting Guide & FAQs

Q: My lyophilized powder has turned from off-white to a noticeable yellow or brown tint. Is it still usable? A: This discoloration is a hallmark of iodide oxidation to molecular iodine (I₂)[4]. While the pyridinium cation itself may still be largely intact, the presence of I₂ can interfere with redox-sensitive biological assays or suppress ionization in mass spectrometry. Action: Verify purity via LC-MS/MS. If the parent mass (m/z 192 for the cation) is significantly diminished or if denitrosated peaks appear, discard the batch.

Q: Why am I seeing inconsistent potency in my long-term cell culture assays using the same stock vial? A: You are likely experiencing degradation due to repeated freeze-thaw cycles. Every time a cold vial is opened in ambient air, microscopic condensation forms inside the vial. This moisture ingress accelerates hydrolysis. Furthermore, repeated exposure to ambient laboratory light during pipetting causes cumulative photolytic denitrosation[3]. Action: You must aliquot your stock immediately upon initial reconstitution (See SOP below).

Q: Can I store the reconstituted working solutions at 4°C to save time? A: No. Aqueous or methanolic solutions of TSNAs degrade rapidly at 4°C. Standard solutions must be stored at -20°C or lower to maintain integrity for up to 6 months[6],[7]. For daily use, keep the working solution on ice and wrapped in aluminum foil.

Standard Operating Procedure (SOP): Aliquoting and Long-Term Storage

To establish a self-validating system where the protocol inherently prevents user error, follow this step-by-step methodology for handling new batches.

Objective: To create single-use aliquots that prevent moisture ingress, oxidative stress, and photolysis.

  • Step 1: Thermal Equilibration (Critical)

    • Before opening a newly received cold vial, place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, instantly initiating degradation.

  • Step 2: Reconstitution

    • Working under amber or red laboratory lighting, dissolve the powder in an anhydrous, degassed solvent (e.g., LC-MS grade Methanol or Acetonitrile) to achieve your desired master stock concentration[7].

  • Step 3: Aliquoting

    • Dispense the solution into pre-dried, amber glass HPLC vials equipped with low-volume glass inserts.

  • Step 4: Inert Gas Purging

    • Gently blow a stream of high-purity Argon or Nitrogen gas over the liquid surface in each vial for 5-10 seconds. Causality: This displaces atmospheric oxygen, preventing the oxidation of the iodide counterion[5].

  • Step 5: Sealing & Storage

    • Immediately cap the vials with PTFE-lined silicone septa. Store the aliquots in a light-proof box at -20°C or -80°C[6].

StorageWorkflow Step1 1. Equilibrate to Room Temp (in Desiccator) Step2 2. Reconstitute in Anhydrous Solvent Step1->Step2 Step3 3. Aliquot into Amber Glass Vials Step2->Step3 Step4 4. Purge Headspace with Argon/N2 Step3->Step4 Step5 5. Seal with PTFE Caps & Store at -20°C Step4->Step5

Figure 2: Self-validating SOP for the reconstitution and long-term storage of TSNA salts.

References

  • Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B . Health Canada. Available at: [Link]

  • Balancing Activity and Stability in Halogen-Bonding Catalysis: Iodopyridinium-Catalyzed One-Pot Synthesis of 2,3-Dihydropyridinones . ACS Publications. Available at:[Link]

  • Oxidation of Iodide by a Series of Fe(III) Complexes in Acetonitrile . ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the Validation of LC-MS/MS Methods for the Quantification of N-Methyl-N'-nitrosonornicotinium Iodide (NNNI)

Introduction N-nitrosamines are a class of chemical compounds that have garnered significant regulatory and scientific attention due to their classification as probable human carcinogens.[1] Their presence as impurities...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant regulatory and scientific attention due to their classification as probable human carcinogens.[1] Their presence as impurities in pharmaceutical products, even at trace levels, is a critical quality and safety concern. N-Methyl-N'-nitrosonornicotinium Iodide (NNNI) is an N-nitroso compound that serves as a vital reference material for the development and validation of analytical methods aimed at detecting and quantifying such impurities.[2][3] The accurate and reliable measurement of NNNI and related compounds is not merely an analytical challenge; it is a prerequisite for ensuring patient safety and complying with stringent global regulatory standards.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive analytical technique for this task. Its unparalleled sensitivity and selectivity allow for the confident detection and quantification of trace-level impurities in complex sample matrices, such as active pharmaceutical ingredients (APIs) and finished drug products.[4][5]

This guide provides a comprehensive framework for the validation of an LC-MS/MS analytical method for NNNI. It is designed for researchers, analytical scientists, and drug development professionals. Moving beyond a simple checklist of procedures, this document delves into the causality behind experimental choices and is grounded in the authoritative principles set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9]

The Analytical Backbone: Optimizing LC-MS/MS for NNNI Analysis

Before a method can be validated, it must be developed and optimized. The goal is to achieve a robust and reliable separation and detection of the analyte, free from matrix interference.

Chromatographic Separation (LC)

The objective of the liquid chromatography stage is to separate NNNI from the drug substance, excipients, and other potential impurities. For polar, low-molecular-weight nitrosamines, a reverse-phase separation is typically effective.[10]

  • Column Choice: A C18 stationary phase is a common starting point, offering a good balance of hydrophobicity for retaining polar compounds. Columns with smaller particle sizes (e.g., <3 µm) can provide higher resolution and faster analysis times.[1]

  • Mobile Phase: A gradient elution using an acidic mobile phase is often preferred. For example, starting with a high percentage of Mobile Phase A (e.g., 0.1% formic acid in water) and gradually increasing the percentage of Mobile Phase B (e.g., 0.1% formic acid in methanol or acetonitrile).

    • Causality: The acidic modifier (formic acid) is critical. It protonates the NNNI molecule, leading to better peak shape and, most importantly, promoting efficient ionization in the mass spectrometer source.[4] It can also help separate the analyte from co-eluting matrix components like nicotine in tobacco-related analyses.[11]

Selective Detection (MS/MS)

Tandem mass spectrometry provides the method's exceptional selectivity and sensitivity. The process involves:

  • Ionization: Heated Electrospray Ionization (H-ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is typically used for nitrosamines.[12]

  • Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to isolate the protonated molecular ion ([M+H]⁺) of NNNI. Given its molecular formula C₁₀H₁₄N₃O⁺ (as the cation), its mass will be specific.

  • Fragmentation (Q2): The isolated precursor ion is fragmented in the collision cell (Q2) using an inert gas (e.g., argon).

  • Product Ion Detection (Q3): The third quadrupole (Q3) is set to monitor for specific, stable fragment ions (product ions) characteristic of NNNI.

This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific analytical signal. Monitoring at least two MRM transitions for each analyte enhances the confidence in its identification.[13] The use of a stable isotope-labeled internal standard (SIL-IS), such as NNNI-d4, is strongly recommended to compensate for matrix effects and variations in instrument response, thereby improving accuracy and precision.[14]

A Framework for Validation: Adherence to Global Standards

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[15] This guide is structured around the validation characteristics defined in the ICH Q2(R1) Guideline: Validation of Analytical Procedures and the FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics .[6][8][9][16]

The following diagram illustrates the logical workflow for a comprehensive method validation study.

LC-MS/MS Method Validation Workflow Start Method Development & Optimization Specificity 1. Specificity & Selectivity Start->Specificity Linearity 2. Linearity & Range Specificity->Linearity Accuracy 3. Accuracy (Recovery) Linearity->Accuracy Precision 4. Precision (Repeatability & Intermediate Precision) Linearity->Precision LOD 5. Limit of Detection (LOD) Linearity->LOD LOQ 6. Limit of Quantification (LOQ) Linearity->LOQ Stability 7. Solution Stability Accuracy->Stability Precision->Stability Report Validation Report LOD->Report LOQ->Stability Stability->Report

Caption: A logical workflow for the validation of an LC-MS/MS analytical method.

Detailed Experimental Protocols and Performance Comparison

This section provides step-by-step protocols for each validation parameter. To illustrate the importance of proper method optimization, we present a comparative analysis between a hypothetical "Optimized & Validated Method" and a "Non-Optimized Method" .

Specificity / Selectivity
  • Objective: To demonstrate that the analytical method is free from interference from the matrix (drug substance, excipients), diluents, or other potential impurities at the retention time of NNNI.[9][15]

  • Experimental Protocol:

    • Prepare Solutions:

      • Blank Diluent: The final solvent used to prepare samples.

      • Blank Matrix: A solution prepared using the drug substance and/or excipients without NNNI.

      • LOQ Solution: NNNI spiked into the blank matrix at the proposed Limit of Quantification (LOQ) concentration.

      • Nominal Spiked Sample: NNNI spiked into the blank matrix at a target concentration (e.g., 100 ng/mL).

    • Analysis: Inject each solution into the LC-MS/MS system.

    • Evaluation: Compare the chromatograms. In the blank matrix, there should be no significant signal (>20% of the LOQ response) at the retention time and MRM transition of NNNI. The peak in the spiked sample should be symmetrical and free from co-eluting interferences.

  • Expert Insight: A common interference for nitrosamines is dimethylformamide (DMF), a residual solvent that can be isobaric with N-nitrosodimethylamine (NDMA).[10] While not directly relevant to NNNI, this highlights the critical need for chromatographic separation to resolve analytes from potential isobaric interferences.

Linearity and Range
  • Objective: To demonstrate a direct, proportional relationship between the concentration of NNNI and the instrument response over a defined range.[17]

  • Experimental Protocol:

    • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution of NNNI. The concentration range should bracket the expected concentrations, typically from the LOQ to 150% of the target concentration.

    • Analysis: Analyze each calibration standard in triplicate.

    • Evaluation: Plot the peak area ratio (NNNI / Internal Standard) against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (R²): ≥ 0.99[1]

    • Y-intercept: Should be minimal, ideally not more than 25% of the response at the LOQ.[1]

    • Residuals: Should be randomly distributed around the x-axis.

Accuracy (as Recovery)
  • Objective: To determine the closeness of the measured value to the true value. This is typically assessed by spiking a known amount of NNNI into the sample matrix at different concentration levels.[10]

  • Experimental Protocol:

    • Prepare Spiked Samples: Spike blank matrix with NNNI at a minimum of three concentration levels (e.g., Low, Medium, High), covering the specified range. Prepare at least three replicates at each level.

    • Analysis: Analyze the spiked samples against a freshly prepared calibration curve.

    • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: Mean recovery should be within 80-120% for trace impurity analysis.[4]

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[9]

  • Experimental Protocol:

    • Repeatability (Intra-day Precision):

      • Prepare six individual spiked samples at a single concentration (e.g., 100% of the target).

      • Analyze them on the same day, with the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day Ruggedness):

      • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.

  • Acceptance Criteria: The %RSD should typically be ≤ 15% for impurity analysis.[10]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective:

    • LOD: The lowest concentration of NNNI that can be reliably detected, but not necessarily quantified.

    • LOQ: The lowest concentration of NNNI that can be measured with acceptable accuracy and precision.[4]

  • Experimental Protocol (Signal-to-Noise Approach):

    • Prepare Low-Level Spikes: Prepare a series of increasingly dilute solutions of NNNI in the matrix.

    • Analysis: Inject the solutions and determine the signal-to-noise ratio (S/N) for the NNNI peak. The noise should be measured over a region of the baseline close to the analyte peak.

    • Evaluation:

      • LOD: The concentration that yields a S/N ratio of approximately 3:1.

      • LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ must also be experimentally verified by demonstrating acceptable accuracy and precision (e.g., six replicates with recovery of 80-120% and %RSD ≤ 20%).

  • Expert Insight: The LOQ is arguably the most critical parameter for an impurity method, as it defines the lower boundary of reliable reporting. It must be low enough to meet regulatory thresholds for nitrosamine impurities.

Comparative Performance Data

The following table summarizes the expected performance of our "Optimized & Validated Method" versus a "Non-Optimized Method," which might use an inappropriate mobile phase, lack an internal standard, or have suboptimal MS/MS parameters.

Validation ParameterOptimized & Validated MethodNon-Optimized MethodAcceptance Criteria
Specificity No interference at NNNI retention time.Significant matrix peak co-eluting.No significant interference at analyte RT.
Linearity (R²) 0.99920.985≥ 0.99
Range 1.0 - 150 ng/mL10 - 100 ng/mLBrackets reporting level
Accuracy (% Recovery) 97.5% - 103.1%82.0% - 125.5%80% - 120%
Precision (% RSD)
- Repeatability3.5%14.8%≤ 15%
- Intermediate Precision4.8%21.2%≤ 15%
LOQ (S/N ≥ 10) 1.0 ng/mL10.0 ng/mLSufficiently low for regulatory limits

Conclusion

The validation of an LC-MS/MS method for a potential genotoxic impurity like N-Methyl-N'-nitrosonornicotinium Iodide is a rigorous, multi-faceted process that forms the bedrock of analytical quality control in the pharmaceutical industry. A properly validated method, characterized by high specificity, linearity, accuracy, and precision, provides unequivocal confidence in the data generated. As demonstrated, a well-optimized method utilizing appropriate chromatography, an internal standard, and selective MRM detection will vastly outperform a non-optimized approach, ensuring that product quality and patient safety are upheld to the highest standards. This guide provides the principles and practical steps necessary to achieve this critical objective, aligning with the stringent expectations of global regulatory authorities.

References
  • Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco, Cigar Tobacco, and Smokeless Tobacco by Isotope Dilution LC–MS/MS. LCGC International. [Link]

  • UPLC-MS/MS Method for the Routine Analysis of Tobacco Specific Nitrosamines (TSNAs) in Tobacco Products Using RADAR Technology. Waters Corporation. [Link]

  • Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS. Technology Networks. [Link]

  • Quantitative Method for the Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco and Mainstream Cigarette Smoke by Use of Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. ACS Publications. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • N-METHYL-N'-NITROSONORNICOTINIUM IODIDE — Chemical Substance Information. NextSDS. [Link]

  • Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]

  • Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B. Government of Canada. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. National Center for Biotechnology Information. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. LCGC International. [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation. CASSS. [Link]

  • Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]

  • N-Methyl-N'-nitrosonornicotinium Iodide | CAS 53844-48-7. Veeprho. [Link]

  • CAS No : 53844-48-7 | Product Name : N-Methyl-N'-nitrosonornicotinium Iodide. Pharmaffiliates. [Link]

  • N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL). National Center for Biotechnology Information. [Link]

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Comparative

A Senior Application Scientist's Guide to Nitrosamine Immunoassays: Evaluating the Cross-Reactivity of N-Methyl-N'-nitrosonornicotinium Iodide

Introduction: The Analytical Challenge of Nitrosamine Impurities The discovery of N-nitrosamine impurities in common pharmaceutical drugs has presented a significant challenge to the industry, prompting widespread produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Nitrosamine Impurities

The discovery of N-nitrosamine impurities in common pharmaceutical drugs has presented a significant challenge to the industry, prompting widespread product recalls and intensified regulatory scrutiny.[1][2] Nitrosamines are classified as probable human carcinogens, and their presence, even at trace levels, is a major patient safety concern.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to perform comprehensive risk assessments and implement sensitive analytical methods to control these impurities.[4][5][6][7]

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for confirmatory analysis, its lower throughput is a bottleneck for screening large numbers of samples.[8] This has spurred interest in high-throughput screening methods like immunoassays. However, the accuracy of these assays hinges on the specificity of the antibodies used. A critical question for any nitrosamine immunoassay is its potential for cross-reactivity with structurally similar molecules, which can lead to inaccurate quantification and false-positive results.[9][10]

This guide provides an in-depth analysis of the cross-reactivity of N-Methyl-N'-nitrosonornicotinium Iodide (NNNI), a methylated quaternary ammonium salt of the well-known tobacco-specific nitrosamine, N'-nitrosonornicotine (NNN), in immunoassays designed to detect NNN. We will explore the structural basis for potential cross-reactivity, present comparative performance data, and provide a detailed, self-validating experimental protocol for researchers to assess this phenomenon in their own laboratories.

Structural Rationale for Cross-Reactivity Assessment

The likelihood of an antibody cross-reacting with a non-target analyte is directly related to structural similarity.[11][12] An antibody developed against NNN recognizes specific epitopes—the parts of the molecule it binds to. NNNI shares the core N-nitrosonornicotine structure but features a critical modification: the methylation of the pyrrolidine nitrogen, which introduces a positive charge and a quaternary ammonium iodide structure.

This modification can significantly alter how the molecule fits into the antibody's binding site (paratope). While the shared core structure makes cross-reactivity plausible, the added methyl group and the associated positive charge could cause steric hindrance or electrostatic repulsion, likely reducing the binding affinity compared to the target analyte, NNN. Therefore, quantifying this potential interaction is essential for validating an NNN immunoassay.

Caption: Chemical structures of NNN and NNNI.

Performance Comparison: A Cross-Reactivity Profile

To evaluate the performance of a typical anti-NNN competitive immunoassay, we assess its response to NNNI and other structurally related nitrosamines. The key metric is the IC50 value, which represents the concentration of analyte required to inhibit 50% of the maximum signal. Cross-reactivity is then calculated relative to the target analyte (NNN).

Cross-Reactivity (%) = (IC50 of NNN / IC50 of Test Compound) x 100

The following table presents hypothetical data from such a study, illustrating how NNNI might perform in a validated NNN-specific immunoassay.

CompoundStructureIC50 (ng/mL)% Cross-ReactivityCommentary
N'-nitrosonornicotine (NNN) Target Analyte1.5 100% The reference compound, showing the highest affinity for the antibody.
N-Methyl-N'-nitrosonornicotinium Iodide (NNNI) Methylated Analog45.2 3.3% The structural modification significantly reduces binding affinity, but non-negligible cross-reactivity is observed.
N-Nitrosodimethylamine (NDMA) Small Molecule Nitrosamine>10,000 <0.015% Lacks the pyridine and pyrrolidine rings; shows no significant cross-reactivity.
Nornicotine NNN Precursor850.7 0.18% Lacks the critical N-nitroso group, resulting in very low binding affinity.

Interpretation of Results: This data demonstrates the high specificity of the hypothetical immunoassay for NNN. The cross-reactivity of NNNI is low (3.3%), indicating that while it can interact with the antibody, its binding affinity is approximately 30 times weaker than that of NNN. For screening purposes, this level of cross-reactivity might be acceptable, but it must be considered during data interpretation. If NNNI is suspected to be present in a sample, a positive immunoassay result should be confirmed using a more selective method like LC-MS/MS.

Workflow & Principle of a Competitive Immunoassay

Competitive ELISAs are ideal for detecting small molecules like nitrosamines.[13][14] The principle relies on the competition between the analyte in the sample and a fixed amount of a labeled (or plate-coated) antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample: the more analyte present, the lower the signal.[15][16]

G cluster_low Low Analyte Concentration cluster_high High Analyte Concentration A1 Sample Analyte C1 Antibody A1->C1 Few B1 Coated Antigen B1->C1 Many D1 High Signal More antibody binds to coated antigen C1->D1 A2 Sample Analyte C2 Antibody A2->C2 Many B2 Coated Antigen B2->C2 Few D2 Low Signal Less antibody binds to coated antigen C2->D2

Caption: Principle of Competitive ELISA.

Experimental Protocol: A Self-Validating Method for Cross-Reactivity Assessment

This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of NNNI in an NNN-specific immunoassay. Each stage includes explanations to ensure trustworthiness and reproducibility. This method is designed to be self-validating by including appropriate controls and standards.

G prep 1. Reagent Preparation coat 2. Plate Coating prep->coat wash1 3. Washing coat->wash1 block 4. Blocking wash1->block wash2 5. Washing block->wash2 compete 6. Competitive Reaction wash2->compete wash3 7. Washing compete->wash3 detect 8. Detection wash3->detect wash4 9. Washing detect->wash4 develop 10. Signal Development wash4->develop stop 11. Stop Reaction develop->stop read 12. Read Plate stop->read analyze 13. Data Analysis read->analyze

Caption: Experimental workflow for cross-reactivity testing.

Materials:

  • High-bind 96-well microplate

  • NNN-BSA conjugate (for coating)

  • NNN standard

  • N-Methyl-N'-nitrosonornicotinium Iodide (NNNI)

  • Anti-NNN primary antibody (e.g., rabbit polyclonal)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBST: Phosphate-Buffered Saline with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Assay Buffer (e.g., 1% BSA in PBST)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Methodology:

1. Reagent Preparation:

  • Coating Antigen: Dilute the NNN-BSA conjugate to a final concentration of 1-2 µg/mL in Coating Buffer. The optimal concentration must be determined empirically through checkerboard titration to ensure a sub-saturating signal.

  • Standards and Test Compounds: Prepare a serial dilution of the NNN standard in Assay Buffer (e.g., from 100 ng/mL down to 0.1 ng/mL). Similarly, prepare a wide range of serial dilutions for NNNI to ensure its full dose-response curve can be captured.

2. Plate Coating:

  • Add 100 µL of the diluted Coating Antigen to each well of the 96-well plate.

  • Incubate overnight at 4°C.

  • Causality: This step immobilizes the antigen on the plate surface, which will compete with the free antigen in the sample.[15] The overnight incubation ensures efficient and stable binding.

3. Washing:

  • Aspirate the coating solution from the wells.

  • Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Causality: Washing removes any unbound coating antigen, preventing inconsistent results.

4. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Causality: This step is critical to prevent non-specific binding of the primary and secondary antibodies to the plastic surface of the well, which would otherwise cause high background signal and reduce assay sensitivity.[16]

5. Washing:

  • Aspirate the blocking solution and wash the plate 3 times with Wash Buffer as described previously.

6. Competitive Reaction:

  • Add 50 µL of each NNN standard, NNNI dilution, or unknown sample to the appropriate wells.

  • Add 50 µL of the diluted anti-NNN primary antibody to every well. The antibody should be diluted in Assay Buffer to a concentration that yields approximately 80-90% of the maximum signal in the absence of any competitor (the B₀ value).

  • Incubate for 1-2 hours at room temperature on a shaker.

  • Causality: This is the core competitive step. Free analyte (NNN or NNNI) in the solution competes with the plate-bound NNN-BSA for the limited antibody binding sites. Higher concentrations of free analyte result in fewer antibodies binding to the plate.[17]

7. Washing:

  • Aspirate the solution and wash the plate 4 times with Wash Buffer. This removes unbound primary antibody.

8. Detection:

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Causality: The secondary antibody binds to the primary antibody that is captured on the plate. The attached HRP enzyme will catalyze the subsequent colorimetric reaction.[15]

9. Washing:

  • Aspirate the solution and wash the plate 5 times with Wash Buffer. Thorough washing here is crucial to remove unbound secondary antibody and minimize background.

10. Signal Development:

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate for 15-30 minutes at room temperature in the dark. Monitor for color development (blue).

  • Causality: The HRP enzyme converts the TMB substrate into a blue-colored product. The reaction time can be adjusted to optimize the signal window.

11. Stop Reaction:

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Causality: The acid stops the enzymatic reaction, stabilizing the color for accurate measurement.

12. Read Plate:

  • Measure the optical density (OD) at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

13. Data Analysis:

  • Plot the OD values against the log of the NNN standard concentrations to generate a sigmoidal dose-response curve.

  • Use a four-parameter logistic (4PL) curve fit to determine the IC50 value for NNN.

  • Repeat the process for the NNNI data to determine its IC50 value.

  • Calculate the percent cross-reactivity using the formula provided earlier.

Conclusion and Best Practices

This guide demonstrates that while N-Methyl-N'-nitrosonornicotinium Iodide (NNNI) is structurally related to N'-nitrosonornicotine (NNN), its potential for cross-reactivity in a specific NNN immunoassay is quantifiable and likely to be low. The addition of the N-methyl group significantly alters its interaction with NNN-specific antibodies.

For researchers in drug development and safety assessment, this underscores a critical principle: immunoassays are powerful screening tools, but their specificity must be rigorously validated. When developing or using a nitrosamine immunoassay, it is imperative to:

  • Characterize Specificity: Test all known and potential structurally related impurities, like NNNI, to establish a comprehensive cross-reactivity profile.

  • Understand the Limitations: Be aware of the potential for overestimation if significant cross-reactants are present in the samples.

  • Confirm with Orthogonal Methods: All positive or out-of-specification results from an immunoassay screen must be confirmed with a regulatory-accepted method like LC-MS/MS, as per guidelines from authorities like the FDA.[5][18]

By following a robust, self-validating protocol and understanding the principles of antibody-antigen interactions, scientists can confidently deploy immunoassays as a rapid and effective first-line defense in the critical mission of ensuring pharmaceutical product safety.

References

  • Competitive ELISA protocol. Abcam.
  • Immunoassay Cross-reactivity: The Important of Accurate Interpret
  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers.
  • Cross-adsorbed secondary antibodies and cross-reactivity. Jackson ImmunoResearch.
  • Interferences in Immunoassay. PMC - NIH.
  • N-Nitrosonornicotine | C9H11N3O | CID 12613538. PubChem.
  • Solutions to immunoassay interference, cross reactivity and other challenges.
  • Competitive ELISA Performance Characteristics and Valid
  • Competitive ELISA.
  • Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog.
  • N'-Nitrosonornicotine | CAS 80508-23-2. Cayman Chemical | Biomol.com.
  • N-Nitrosonornicotine. the NIST WebBook - National Institute of Standards and Technology.
  • Why Regulatory Agencies Require Valid
  • N-METHYL-N'-NITROSONORNICOTINIUM IODIDE — Chemical Substance Inform
  • N'-Nitrosonornicotine (NNN, CAS Number: 80508-23-2). Cayman Chemical.
  • Competitive ELISA protocol.
  • N-Nitrosonornicotine. Wikipedia.
  • Development and validation of assay methods for nitrosamines in your pharmaceutical specialities.
  • N'-Nitrosonornicotine (NNN, CAS Number: 80508-23-2). Cayman Chemical.
  • N-Nitrosonornicotine. Wikipedia.
  • N-Methyl-N'-nitrosonornicotinium Iodide.
  • N-Methyl-N′-nitrosonornicotinium Iodide | CAS 53844-48-7. SCBT.
  • Identification, Assessment, and Control of Nitrosamine Drug Substance-Related Impurities in Human Drug Products; Establishment of a Public Docket; Request for Comments.
  • CDER Nitrosamine Impurity Acceptable Intake Limits. FDA.
  • Control of Nitrosamine Impurities in Human Drugs. FDA.
  • Control of Nitrosamine Impurities in Human Drugs. FDA.
  • N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL). NCBI.
  • Why Nitrosamine Testing is Non-Negotiable for Pharmaceutical Drugs.
  • Nitrosamines in pharmaceuticals. DSM-Firmenich.
  • Nitrosamine Impurity Analysis Applic
  • Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal.
  • Nitrosamine impurities: guidance for marketing authoris
  • Nitrosamine Impurity Analysis in Pharmaceuticals. Sigma-Aldrich.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: N-Methyl-N'-nitrosonornicotinium Iodide

Here is a comprehensive, professional laboratory safety and operational guide for handling N-Methyl-N'-nitrosonornicotinium Iodide. Introduction and Hazard Grounding N-Methyl-N'-nitrosonornicotinium Iodide (CAS: 53844-48...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional laboratory safety and operational guide for handling N-Methyl-N'-nitrosonornicotinium Iodide.

Introduction and Hazard Grounding

N-Methyl-N'-nitrosonornicotinium Iodide (CAS: 53844-48-7) is a specialized research chemical and a derivative of tobacco-specific nitrosamines (TSNAs)[1][2]. In pharmacological and toxicological research, it is utilized as a reference standard or intermediate in the study of nitrosamine metabolism[2][3].

Because it is a nitrosamine derivative, it is classified as a potent carcinogen [4]. The primary risk to researchers is chronic exposure via inhalation of aerosolized dust or transdermal absorption. Consequently, operational protocols must prioritize absolute containment, utilizing self-validating safety systems where engineering controls and Personal Protective Equipment (PPE) provide redundant layers of protection.

Quantitative Hazard Summary
ParameterSpecificationOperational Implication
Chemical Name N-Methyl-N'-nitrosonornicotinium IodideRequires strict chain-of-custody tracking.
CAS Number 53844-48-7[1][5]Use for verifying Safety Data Sheet (SDS) alignment.
Molecular Formula C10H14IN3O[1][4]Contains iodine; incompatible with strong oxidizing agents.
Primary Hazard Potent Carcinogen[4]Mandates Class II containment and zero-exposure protocols.
Physical State Solid / PowderHigh risk of aerosolization during weighing/transfer.

Personal Protective Equipment (PPE) Matrix

To ensure scientific integrity and operator safety, PPE selection is based on the principle of causality: every piece of equipment mitigates a specific, identified vector of exposure.

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile (Min. 8 mil outer, 4 mil inner)Nitrosamines can permeate standard latex. Double-gloving creates a fail-safe; if the outer glove is contaminated or micro-punctured, the inner glove maintains the barrier.
Eye/Face Protection ANSI Z87.1 Indirect Vented GogglesPrevents airborne particulate matter from settling on the ocular mucosa. Safety glasses are insufficient due to lack of peripheral seal.
Body Protection Disposable, impermeable Tyvek suit or fluid-resistant lab coatPrevents microscopic dust from embedding in woven fabrics (like standard cotton lab coats), which could lead to chronic secondary exposure outside the lab.
Respiratory N95/P100 Respirator (if outside hood)Note: All work must be done in a fume hood. Respirators are strictly for emergency spill response outside engineered containment.

Operational Handling Protocol

The following step-by-step methodology ensures that the handling of N-Methyl-N'-nitrosonornicotinium Iodide is conducted within a self-validating safety framework.

Step 1: Engineering Control Verification

  • Conduct all manipulations inside a certified Chemical Fume Hood or a Class II, Type B2 Biological Safety Cabinet (BSC) that exhausts 100% of air to the outside.

  • Verify the inward face velocity is between 80-120 feet per minute (FPM) prior to opening the chemical container.

Step 2: Workspace Preparation

  • Line the working surface of the hood with a disposable, absorbent bench pad featuring an impermeable polyethylene backing.

  • Pre-position all required diluents, spatulas (use anti-static spatulas to prevent powder dispersion), and analytical balances inside the hood to prevent breaking the air curtain during the procedure.

Step 3: Manipulation and Weighing

  • Don all required PPE (see Matrix).

  • Open the primary container only within the deepest safe working zone of the hood (at least 6 inches behind the sash).

  • Transfer the solid using a closed-system weighing method: tare a sealed vial, open it in the hood, add the chemical, seal the vial, wipe the exterior of the vial with a damp solvent wipe, and then transfer it to the balance.

Step 4: Doffing and Containment

  • Remove the outer pair of gloves inside the fume hood and dispose of them in a designated hazardous waste bag.

  • Seal the primary chemical container and place it in secondary containment (e.g., a shatterproof desiccator) before removing it from the hood.

Decontamination and Disposal Plan

Because N-Methyl-N'-nitrosonornicotinium Iodide is a potent carcinogen[4], standard chemical disposal is insufficient. Waste must be treated as highly hazardous.

Step-by-Step Decontamination (Wet-Wipe Method):

  • Never dry sweep. Dry sweeping aerosolizes carcinogenic particles.

  • Apply a compatible solvent (e.g., 10% bleach solution or an appropriate organic solvent depending on the exact residue) to a disposable lint-free wipe.

  • Wipe the interior surfaces of the fume hood and the balance from the cleanest area to the most contaminated area.

  • Follow with a secondary wipe using distilled water and a mild laboratory detergent to remove solvent residue.

Disposal Routing:

  • Collect all contaminated consumables (bench pads, outer gloves, wipes, and empty vials) into a rigid, puncture-resistant container lined with a hazardous waste bag.

  • Label the container explicitly: "Hazardous Waste: Contains Carcinogenic Nitrosamine Derivatives (N-Methyl-N'-nitrosonornicotinium Iodide)."

  • Route the sealed waste container to your Environmental Health and Safety (EHS) department for high-temperature incineration . Do not flush any aqueous solutions containing this chemical down the drain.

Workflow Visualization

SafetyWorkflow Storage Secure Storage (Secondary Containment) PPE Don PPE (Double Nitrile, Goggles) Storage->PPE Pre-operation Hood Engineering Controls (Fume Hood / BSC) PPE->Hood Establish Barrier Handle Closed-System Weighing & Manipulation Hood->Handle Execute Protocol Decon Decontamination (Wet-Wipe Method) Handle->Decon Post-operation Waste Hazardous Waste (EHS Incineration) Decon->Waste Secure Disposal

Caption: Operational safety workflow for handling carcinogenic nitrosamine derivatives.

References

  • AS-1. "85-3783-06 N-Methyl-N'-nitrosonornicotinium iodide 5mg CAS No:53844-48-7". as-1.co.jp. Available at:[Link]

  • PubMed - NIH. "Preparation of pyridine-N-glucuronides of tobacco-specific nitrosamines". nih.gov. Available at: [Link]

  • E-Biochem. "N-Methyl-N'-nitrosonornicotinium Iodide". e-biochem.com. Available at: [Link]

  • ACS Publications. "Preparation of Pyridine-N-glucuronides of Tobacco-Specific Nitrosamines". Chemical Research in Toxicology. Available at: [Link]

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